2-Ethoxy-6-(((2-fluorophenyl)amino)methyl)phenol
Description
BenchChem offers high-quality 2-Ethoxy-6-(((2-fluorophenyl)amino)methyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-6-(((2-fluorophenyl)amino)methyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H16FNO2 |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
2-ethoxy-6-[(2-fluoroanilino)methyl]phenol |
InChI |
InChI=1S/C15H16FNO2/c1-2-19-14-9-5-6-11(15(14)18)10-17-13-8-4-3-7-12(13)16/h3-9,17-18H,2,10H2,1H3 |
InChI Key |
IJHAKRCYOZWLAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2F |
Origin of Product |
United States |
Biological Activity
2-Ethoxy-6-(((2-fluorophenyl)amino)methyl)phenol is a phenolic compound that has drawn attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H16FNO2
- Molecular Weight : Approximately 275.3 g/mol
- Structural Features :
- Contains an ethoxy group , a hydroxyl group , and a fluorophenyl moiety .
- The phenolic hydroxyl group enhances reactivity and interactions with biological systems.
- The fluorine atom in the phenyl ring may improve binding affinity through hydrogen bonding and pi-pi stacking interactions.
Target Interaction
2-Ethoxy-6-(((2-fluorophenyl)amino)methyl)phenol is likely to interact with proteins or enzymes that have an affinity for aromatic compounds, influencing various biochemical pathways.
Biochemical Pathways
The compound is involved in reactions with enzymes that recognize aromatic structures, potentially affecting metabolic pathways critical for cellular function.
Pharmacokinetics
The presence of the phenolic hydroxyl group may enhance the compound's solubility, impacting its absorption and distribution within biological systems.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound demonstrate substantial antimicrobial properties against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for related derivatives range from:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
Enzyme Inhibition
The compound may act as an inhibitor of critical enzymes involved in bacterial resistance mechanisms. Notable findings include:
| Enzyme | IC50 (μM) |
|---|---|
| DNA gyrase | 12.27 |
| Dihydrofolate reductase (DHFR) | 31.64 |
These values indicate a promising potential for the compound in overcoming bacterial resistance.
Antibiofilm Formation
This compound has shown significant inhibition of biofilm formation, which is crucial in treating biofilm-associated infections. Its ability to disrupt biofilm integrity positions it as a potential therapeutic agent against chronic infections.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on various derivatives of phenolic compounds demonstrated that those similar to 2-Ethoxy-6-(((2-fluorophenyl)amino)methyl)phenol exhibited strong antimicrobial activity, particularly against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing efficacy.
- Enzyme Inhibition Analysis : Research focusing on the inhibition of DHFR revealed that modifications in the fluorophenyl moiety could significantly affect binding affinity and inhibition potency, showcasing the structure-activity relationship (SAR) essential for drug design.
- Biofilm Disruption Study : An investigation into biofilm-forming pathogens illustrated that derivatives of this compound not only inhibited growth but also disrupted established biofilms, suggesting a dual mechanism of action beneficial for treating persistent infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
